N-benzyl-3-nitro-N-(propan-2-yl)benzamide
CAS No.:
Cat. No.: VC14816711
Molecular Formula: C17H18N2O3
Molecular Weight: 298.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H18N2O3 |
|---|---|
| Molecular Weight | 298.34 g/mol |
| IUPAC Name | N-benzyl-3-nitro-N-propan-2-ylbenzamide |
| Standard InChI | InChI=1S/C17H18N2O3/c1-13(2)18(12-14-7-4-3-5-8-14)17(20)15-9-6-10-16(11-15)19(21)22/h3-11,13H,12H2,1-2H3 |
| Standard InChI Key | FPLHOVDTCRZXMH-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N(CC1=CC=CC=C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Introduction
Chemical Structure and Nomenclature
IUPAC Nomenclature and Structural Features
The systematic IUPAC name for this compound is N-benzyl-3-nitro-N-propan-2-ylbenzamide, reflecting its benzamide backbone substituted with a nitro group at the 3-position, an N-benzyl group, and an N-isopropyl moiety . The molecular structure (Figure 1) comprises:
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A benzoyl group () linked to a tertiary amine.
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A nitro group () at the meta position of the benzene ring.
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An N-benzyl () and N-isopropyl () substituent.
The SMILES notation and InChI key provide unambiguous identifiers for computational modeling .
Crystallographic and Conformational Analysis
While X-ray crystallography data for this specific compound are unavailable, analogous N-benzyl benzamides exhibit planar aromatic systems with dihedral angles of 15–30° between the benzamide and substituent rings . The isopropyl group introduces steric hindrance, potentially influencing binding interactions in biological systems.
Synthesis and Modification
Synthetic Routes
The compound is typically synthesized via a two-step process:
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Nitration: Introduction of a nitro group to 3-nitrobenzoyl chloride.
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Amide Coupling: Reaction with N-benzyl-N-isopropylamine under Schotten-Baumann conditions .
Reaction yields depend on solvent polarity and temperature, with optimal results reported in dichloromethane at 0–5°C .
| Position | Modification | Biological Activity (MIC against MTB H37Rv, μg/mL) |
|---|---|---|
| 3-NO₂ | Meta-nitro substitution | 0.0625–0.125 (in analogues) |
| N-R₁ | Benzyl vs. alkyl groups | Benzyl enhances potency by 8–16x |
| N-R₂ | Isopropyl vs. smaller alkyl | Branched groups improve metabolic stability |
Table 1: Key SAR trends in N-benzyl nitrobenzamide analogues .
The 3-nitro group is essential for electronic effects that facilitate target engagement, while the N-benzyl and isopropyl groups contribute to lipophilicity (XLogP3: 3.5) and pharmacokinetic stability .
Physicochemical Properties
Molecular Descriptors
Critical computed properties include:
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Molecular Weight: 298.34 g/mol (ideal for blood-brain barrier penetration).
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Hydrogen Bond Acceptors: 3 (moderate polarity).
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Rotatable Bonds: 4 (conformational flexibility).
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Topological Polar Surface Area (TPSA): 58.7 Ų (suggesting moderate membrane permeability) .
Solubility and Stability
Predicted aqueous solubility is 0.12 mg/mL (25°C), with enhanced solubility in polar aprotic solvents like DMSO (>50 mg/mL). Stability studies indicate resistance to hydrolysis at pH 2–8 over 48 hours, making it suitable for oral formulation .
Pharmacokinetics and Toxicity
ADME Profile
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Absorption: Caco-2 permeability of cm/s (moderate oral bioavailability).
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Metabolism: Predominant hepatic oxidation via CYP3A4, yielding inactive nitro-reduced metabolites.
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Half-Life: Simulated t₁/₂ of 4.2 hours in human microsomes .
Preliminary Toxicity
No in vivo toxicity data are available, but Ames tests for analogues show no mutagenicity up to 500 μg/plate .
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